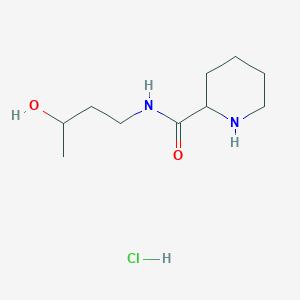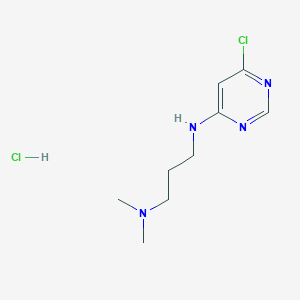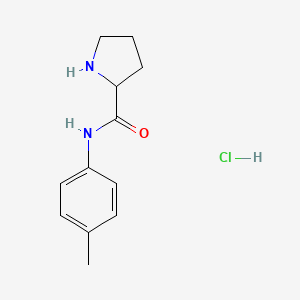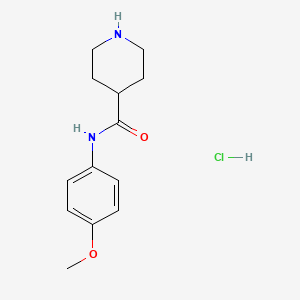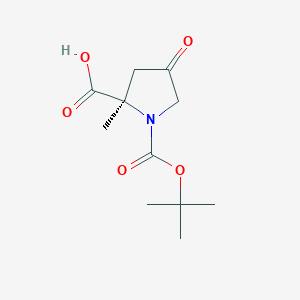
1-Boc-2-methyl-4-oxo-D-proline
Overview
Description
1-Boc-2-methyl-4-oxo-D-proline is a proline derivative with a Boc (tert-butoxycarbonyl) group as the protecting group for the amino group and a methyl ester group at the C-terminus. It is a chemical intermediate and reaction component for the production of pharmaceuticals, agrochemicals, dyes, fragrances, and other fine chemicals .
Synthesis Analysis
This compound is a versatile building block that can be used to make many complex compounds . Proline derivatives are used in peptide synthesis as building blocks. They play a vital role in synthesizing peptides with the desired conformation and biological activity.Molecular Structure Analysis
The molecular formula of 1-Boc-2-methyl-4-oxo-D-proline is C11H17NO5 . The molecular weight is 243.26 .Chemical Reactions Analysis
1-Boc-2-methyl-4-oxo-D-proline is used in various chemical reactions. For instance, it is used as a MMP12 substrate, which can be used to detect MMP12 enzyme activity .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 42-46 °C . Its optical activity is [α]22/D +14.0°, c = 1 in chloroform .Scientific Research Applications
CRF2 Antagonist
Astressin 2B: , which is related to “1-Boc-2-methyl-4-oxo-D-proline”, is a potent and selective corticotropin-releasing factor receptor 2 (CRF2) antagonist. It has been found to antagonize CRF2-mediated inhibition of gastric emptying .
Peptide Screening
Peptide screening is a research tool that pools active peptides primarily by immunoassay. It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Mechanism of Action
While the specific mechanism of action for this compound is not mentioned in the search results, it is known to be used in peptide synthesis, which suggests it may interact with other molecules to form peptides.
Safety and Hazards
The compound is classified as having Acute Tox. 4 Dermal, Acute Tox. 4 Oral, and Eye Dam. . It is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
As a versatile building block, 1-Boc-2-methyl-4-oxo-D-proline has potential for use in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, dyes, fragrances, and other fine chemicals . Its role in peptide synthesis also suggests potential applications in the development of new peptides with desired conformations and biological activities.
properties
IUPAC Name |
(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-10(2,3)17-9(16)12-6-7(13)5-11(12,4)8(14)15/h5-6H2,1-4H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXPSKGEDSTYJA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC(=O)CN1C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-methyl-4-oxo-D-proline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




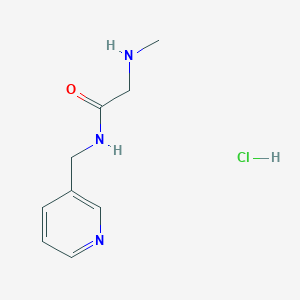

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(methylamino)butan-1-one hydrochloride](/img/structure/B1398441.png)

![(1R,2S,5S)-Rel-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1398443.png)
![5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B1398445.png)
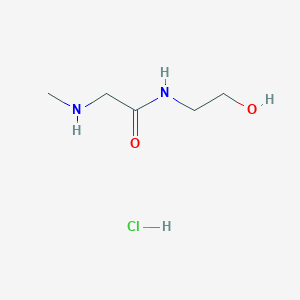
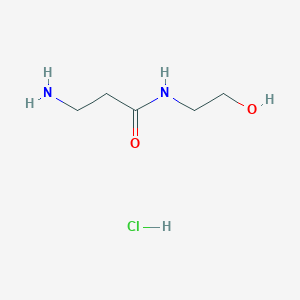
![N-(tert-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398449.png)
